molecular formula C6H7NO2S B13554232 4-(Aminomethyl)thiophene-2-carboxylic acid

4-(Aminomethyl)thiophene-2-carboxylic acid

Cat. No.: B13554232
M. Wt: 157.19 g/mol
InChI Key: ZUHVEDYYGGNJGL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an aminomethyl group attached to the thiophene ring at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxylic acid with formaldehyde and ammonia, followed by reduction. This method typically requires the use of a reducing agent such as sodium borohydride under mild conditions .

Another synthetic route involves the use of thiophene-2-carboxylic acid as a starting material, which undergoes a series of reactions including nitration, reduction, and subsequent functional group transformations to introduce the aminomethyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(Aminomethyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)thiophene-2-carboxylic acid varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to act as inhibitors of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)thiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

4-(aminomethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C6H7NO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,2,7H2,(H,8,9)

InChI Key

ZUHVEDYYGGNJGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CN)C(=O)O

Origin of Product

United States

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